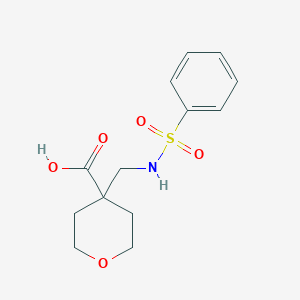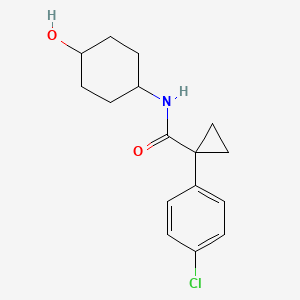![molecular formula C13H16ClNO5S B6646903 4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, also known as CSOC or SC-1, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In a study conducted by Zhang et al. (2020), this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell migration and invasion. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages (Zhang et al., 2019).
This compound has also been studied for its potential applications in the field of material science. In a study conducted by Li et al. (2019), this compound was used as a ligand to synthesize a metal-organic framework (MOF) that exhibited high selectivity for the separation of CO2 from other gases.
Mechanism of Action
The mechanism of action of 4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is not fully understood. However, it has been proposed that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes (Zhang et al., 2019; Zhang et al., 2020).
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo (Li et al., 2019; Zhang et al., 2019). In a study conducted by Li et al. (2019), this compound was found to have no significant adverse effects on the viability of human liver cells at concentrations up to 100 μM. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may limit its use in certain fields.
Future Directions
There are several future directions for the study of 4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid. In the field of medicinal chemistry, further studies are needed to fully understand the anti-cancer and anti-inflammatory effects of this compound and to determine its potential as a therapeutic agent. In the field of material science, this compound may have potential applications in the synthesis of MOFs for gas separation and other applications. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential as a research tool in various scientific fields.
In conclusion, this compound is a compound that has potential applications in various scientific fields. Its synthesis method is relatively straightforward, and it has a low toxicity profile. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxymethyl-2-oxetanone in the presence of a base. The resulting intermediate is then reacted with glycine to yield this compound. The purity of the final product can be improved through recrystallization.
Properties
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMVOVZVKZJSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646836.png)
![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)

